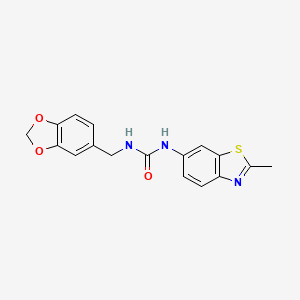![molecular formula C16H15N5OS B5763063 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation, thrombosis, and vascular inflammation. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including stroke, myocardial infarction, and inflammatory bowel disease.
Wirkmechanismus
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide is a selective antagonist of the P2Y1 receptor, which is a G-protein coupled receptor that plays a crucial role in platelet aggregation, thrombosis, and vascular inflammation. 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide binds to the P2Y1 receptor, preventing the activation of downstream signaling pathways that lead to platelet aggregation and thrombus formation.
Biochemical and Physiological Effects
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation and thrombus formation, the reduction of infarct size in ischemic stroke, and the attenuation of inflammatory responses in inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific targeting of this receptor without affecting other receptors or signaling pathways. However, one limitation of using 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide, including the development of more potent analogs of the compound, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 5-[(2-methylbenzyl)thio]-1H-tetrazole in the presence of a base, followed by reduction of the resulting nitro compound with palladium on charcoal. The final step involves the reaction of the resulting amine with 4-fluorobenzoyl chloride to yield 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including stroke, myocardial infarction, and inflammatory bowel disease. In a study by Hechler et al., 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide was shown to reduce platelet aggregation and thrombus formation in mice, suggesting its potential use as an antiplatelet agent. In another study by Li et al., 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide was shown to reduce infarct size and improve neurological function in a rat model of ischemic stroke, suggesting its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
4-[5-[(2-methylphenyl)methylsulfanyl]tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-4-2-3-5-13(11)10-23-16-18-19-20-21(16)14-8-6-12(7-9-14)15(17)22/h2-9H,10H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWYIVHERPWMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)



![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole](/img/structure/B5763049.png)

![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)